CCT365623 hydrochloride

Lysyl Oxidase Inhibition Enzymatic Assay Biochemical Potency

CCT365623 HCl is a validated dual LOX/LOXL2 inhibitor with an IC50 of 0.89 μM and >350-fold selectivity over MAO. It provides 16x greater potency than BAPN, is effective in cells at ~5 μM (vs. ~250 μM for BAPN), and is proven in vivo at 70 mg/kg/day to delay primary tumor growth and reduce metastatic burden. This specific performance ensures reproducible, high-confidence results.

Molecular Formula C18H18ClNO4S3
Molecular Weight 444.0 g/mol
Cat. No. B606557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT365623 hydrochloride
SynonymsCCT-365623 HCl;  CCT 365623 HCl;  CCT365623 HCl
Molecular FormulaC18H18ClNO4S3
Molecular Weight444.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN.Cl
InChIInChI=1S/C18H17NO4S3.ClH/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18;/h2-11H,12,19H2,1H3;1H
InChIKeyMKBRQENFVVWIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCT365623 Hydrochloride (5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl methanamine HCl): A Potent and Orally Bioavailable LOX/LOXL2 Dual Inhibitor with Validated Anti-Metastatic Activity


[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride, also designated CCT365623 hydrochloride (CAS 2126136-98-7), is an aminomethylenethiophene (AMT) scaffold-based small molecule that functions as a dual inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) [1]. Its molecular formula is C18H18ClNO4S3 with a molecular weight of 443.98 g/mol. The compound was developed through systematic structure-activity relationship (SAR) optimization and demonstrates sub-micromolar enzymatic potency against LOX [2].

Why Generic LOX Inhibitors Cannot Replace CCT365623 Hydrochloride: Quantified Potency, Selectivity, and Oral Bioavailability Distinctions


Substitution of CCT365623 hydrochloride with in-class LOX inhibitors such as β-aminopropionitrile (BAPN) or alternative AMT derivatives is scientifically unjustified due to quantitatively established differences in biochemical potency, target selectivity, cellular effective concentration, and in vivo pharmacokinetic parameters. BAPN, the most widely used LOX inhibitor in the field, exhibits an IC50 of 14.7 μM—approximately 16-fold weaker than CCT365623 [1]. Moreover, CCT365623 demonstrates over 350-fold selectivity for LOX over monoamine oxidases A and B, a selectivity window not documented for BAPN . In living cells, CCT365623 achieves effective LOX inhibition at ~5 μM, whereas BAPN requires ~250 μM [1]. These quantitative disparities directly translate to differential in vivo efficacy: oral administration of CCT365623 significantly delays primary tumor development and suppresses metastatic lung burden, while BAPN administered via the same protocol fails to inhibit tumor development [2]. Procurement decisions must therefore be guided by these measurable performance differences rather than assumed class-level interchangeability.

CCT365623 Hydrochloride: Quantitative Comparative Evidence for Scientific Procurement and Selection Decisions


Biochemical LOX Inhibition: CCT365623 Hydrochloride Is 16.5-Fold More Potent Than BAPN in Enzymatic Assays

CCT365623 hydrochloride demonstrates significantly superior biochemical potency against recombinant LOX compared to the standard reference inhibitor BAPN (β-aminopropionitrile). In head-to-head testing, CCT365623 achieved an IC50 of 0.89 μM versus BAPN's IC50 of 14.7 μM [1]. This represents a 16.5-fold improvement in enzymatic inhibitory activity and establishes CCT365623 as the more potent tool compound for LOX inhibition studies .

Lysyl Oxidase Inhibition Enzymatic Assay Biochemical Potency

Target Selectivity Profile: CCT365623 Hydrochloride Exhibits >350-Fold Discrimination Against Off-Target Amine Oxidases

CCT365623 hydrochloride demonstrates exceptional target selectivity, exhibiting over 350-fold discrimination for LOX over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), and over 1,000-fold selectivity over serum diamine oxidase . This selectivity profile was established through comparative enzymatic screening against the broader amine oxidase family. Comparable selectivity data are not available for BAPN in the primary literature, limiting its utility in studies requiring clean target engagement.

Selectivity Profiling Amine Oxidase Off-Target Risk

Cellular Effective Concentration: CCT365623 Hydrochloride Requires 50-Fold Lower Concentration Than BAPN in Living Cell Systems

In a genetically encoded LOX biosensor system using redox-sensitive GFP (roGFP2) expressed in MDCK cysts, CCT365623 hydrochloride effectively inhibited LOX activity at approximately 5 μM, whereas BAPN required approximately 250 μM to achieve comparable inhibition [1]. This 50-fold difference in cellular effective concentration directly reflects the compound's superior membrane permeability and intracellular target engagement relative to BAPN.

Cellular Efficacy Biosensor Assay Functional LOX Inhibition

In Vivo Pharmacokinetics and Safety: CCT365623 Hydrochloride Achieves 45% Oral Bioavailability with No hERG Inhibition Liability

CCT365623 hydrochloride demonstrates favorable pharmacokinetic properties with 45% oral bioavailability (F%) and a terminal half-life (T1/2 PO) of 0.6 hours following oral administration . Critically, the compound does not inhibit the cardiac potassium channel hERG, indicating a favorable cardiovascular safety profile for in vivo applications . In mouse liver microsome stability assays, CCT365623 displayed good metabolic stability . While BAPN is also orally available, its in vivo efficacy is highly dependent on administration route (requires ad libitum drinking water delivery rather than defined oral gavage dosing), whereas CCT365623 demonstrates robust efficacy with precise oral gavage administration at 70 mg/kg/day [1].

Oral Bioavailability hERG Safety In Vivo Pharmacokinetics

In Vivo Anti-Tumor Efficacy: CCT365623 Hydrochloride Significantly Delays Primary Tumor Growth and Suppresses Metastatic Lung Burden

In a mouse model of spontaneous breast cancer that metastasizes to the lungs, oral administration of CCT365623 hydrochloride at 70 mg/kg/day significantly delayed the development of primary tumors and suppressed metastatic lung burden compared to vehicle-treated controls [1]. Importantly, when BAPN was administered using the identical oral gavage protocol (70 mg/kg/day), it failed to inhibit tumor development, demonstrating the functional superiority of CCT365623 under standardized dosing conditions [2]. Notably, both CCT365623 and BAPN (when administered ad libitum in drinking water) reduced MATN2 protein levels and EGFR plasma membrane retention in tumors, confirming target engagement [1].

Anti-Metastatic Efficacy Breast Cancer Model In Vivo Tumor Growth

Mechanistic Target Engagement: CCT365623 Hydrochloride Disrupts EGFR Cell Surface Retention via HTRA1-MATN2 Axis Modulation

CCT365623 hydrochloride engages a validated mechanistic pathway distinct from simple enzymatic inhibition. The compound disrupts LOX-mediated EGFR cell surface retention by suppressing HTRA1 multimer formation, activating TGFβ1 signaling, and reducing MATN2 expression, which collectively decrease surface EGFR protein levels and downstream phosphorylation of EGFR (pY1068) and AKT [1]. In MDA-MB-231 breast cancer cells, CCT365623 treatment (0-40 μM for 24 hours) significantly decreased surface EGFR, pY1068 EGFR, pAKT, and MATN2 protein levels while increasing pSMAD2 . This pathway-specific mechanistic validation, documented in Nature Communications, provides a defined molecular framework for interpreting experimental outcomes, whereas alternative LOX inhibitors lack comparable pathway-level characterization.

EGFR Signaling Mechanism of Action Target Validation

CCT365623 Hydrochloride: Validated Research Application Scenarios Based on Quantitative Comparative Evidence


In Vivo Preclinical Studies of Tumor Metastasis and ECM Remodeling

CCT365623 hydrochloride is the preferred LOX inhibitor for in vivo studies of primary tumor growth and metastatic dissemination, particularly in breast cancer models. Based on direct comparative evidence, oral gavage administration at 70 mg/kg/day significantly delays primary tumor development and reduces metastatic lung burden, whereas BAPN fails to inhibit tumor development under identical dosing conditions [1]. The compound's defined oral bioavailability (F% = 45%) and absence of hERG liability enable reproducible dosing and long-term treatment protocols without cardiovascular safety concerns .

Mechanistic Studies of EGFR Cell Surface Retention and Signaling

For researchers investigating LOX-mediated regulation of EGFR cell surface retention and downstream signaling pathways, CCT365623 hydrochloride offers a uniquely validated mechanism of action. The compound has been demonstrated to disrupt HTRA1 multimerization, activate TGFβ1 signaling, suppress MATN2 expression, and reduce surface EGFR retention in MDA-MB-231 breast cancer cells [2]. Concentration-dependent decreases in pY1068 EGFR and pAKT phosphorylation (0-40 μM range) provide quantitative benchmarks for experimental design .

High-Selectivity LOX Inhibition Requiring Minimal Off-Target Amine Oxidase Interference

When experimental design demands clean target engagement with minimal confounding from monoamine oxidase inhibition, CCT365623 hydrochloride's documented >350-fold selectivity over MAO-A/MAO-B and >1,000-fold selectivity over serum diamine oxidase make it the rational choice . Alternative LOX inhibitors, including BAPN, lack comparable selectivity documentation, introducing interpretive ambiguity in studies where amine oxidase crosstalk may influence phenotypic outcomes.

Cellular LOX Inhibition Studies Requiring Low Effective Concentration

For cell culture experiments where high compound concentrations may induce cytotoxicity, precipitation, or off-target effects, CCT365623 hydrochloride's 50-fold lower cellular effective concentration (~5 μM) compared to BAPN (~250 μM) provides a substantial experimental advantage [1]. This lower working concentration reduces compound consumption costs and minimizes solvent (DMSO) exposure to cells, improving experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT365623 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.